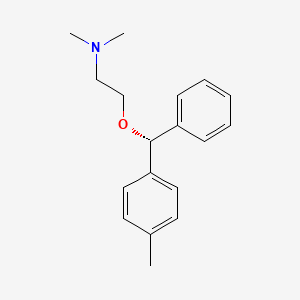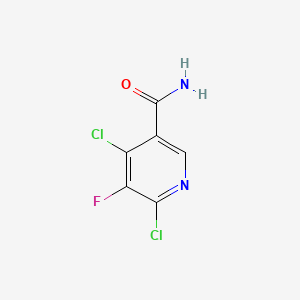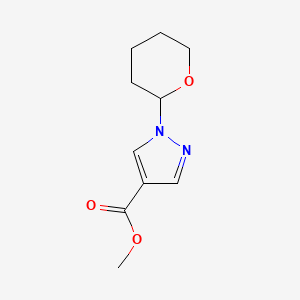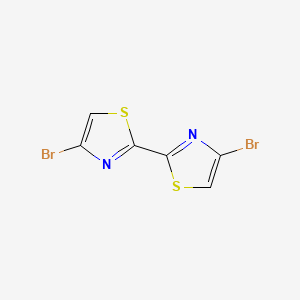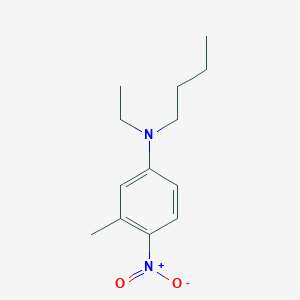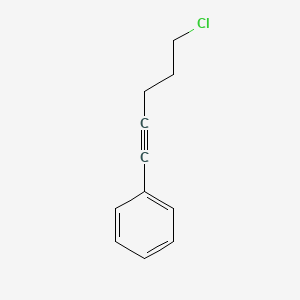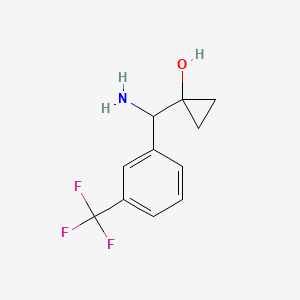
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a cyclopropanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. One common method is the trifluoromethylation of aniline derivatives using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylated aniline is then subjected to further reactions to introduce the cyclopropanol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.
Medicine: Its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) is being explored, especially in the development of new drugs.
Industry: The compound's unique properties make it suitable for use in materials science and the development of advanced materials.
Mechanism of Action
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol can be compared with other similar compounds, such as 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol and 1-(Amino(2-(trifluoromethyl)phenyl)methyl)cyclopropanol. These compounds share structural similarities but differ in the position of the trifluoromethyl group on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol
1-(Amino(2-(trifluoromethyl)phenyl)methyl)cyclopropanol
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-[amino-[3-(trifluoromethyl)phenyl]methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-1-2-7(6-8)9(15)10(16)4-5-10/h1-3,6,9,16H,4-5,15H2 |
InChI Key |
OXBORGGJNHKODR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(C2=CC(=CC=C2)C(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15360522.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)
![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)
